8-Fluoranthenemethanol

CAS No.: 135295-00-0

Cat. No.: VC18504832

Molecular Formula: C17H12O

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 135295-00-0 |

|---|---|

| Molecular Formula | C17H12O |

| Molecular Weight | 232.28 g/mol |

| IUPAC Name | fluoranthen-8-ylmethanol |

| Standard InChI | InChI=1S/C17H12O/c18-10-11-7-8-13-14-5-1-3-12-4-2-6-15(17(12)14)16(13)9-11/h1-9,18H,10H2 |

| Standard InChI Key | FILGBJILVWQQMH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)CO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

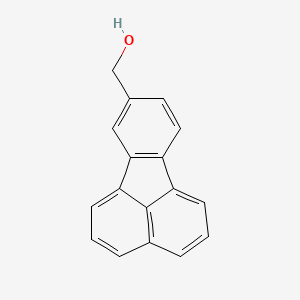

8-Fluoranthenemethanol belongs to the class of non-alternant PAHs, distinguished by its fused aromatic rings that include a five-membered ring structure. The parent compound, fluoranthene (CAS 206-44-0), consists of a naphthalene unit fused to a benzene ring via a five-membered ring . The substitution of a hydroxymethyl group (-CHOH) at the 8-position introduces polarity and reactivity, altering its physical and chemical behavior compared to unsubstituted fluoranthene.

The compound’s IUPAC name is 8-(hydroxymethyl)fluoranthene, and it is alternatively referred to as fluoranthen-8-ylmethanol. Its structure has been validated through spectral data, though detailed crystallographic studies remain scarce .

| Property | Value |

|---|---|

| CAS Registry Number | 135295-00-0 |

| Molecular Formula | |

| Molecular Weight | 232.29 g/mol |

| Synonyms | 8-Hydroxymethylfluoranthene |

Synthesis and Reactivity

Chemical Reactivity

The hydroxymethyl group confers reactivity toward oxidation and esterification. For instance:

-

Oxidation: 8-Fluoranthenemethanol can be oxidized to 8-fluoranthenecarboxylic acid using strong oxidizing agents like KMnO.

-

Esterification: Reacts with acyl chlorides to form esters, enhancing its solubility for industrial applications .

Electronic structure calculations (MNDO/PM3 methods) suggest that the carbocation intermediate formed during heterolytic cleavage of the C-OH bond is relatively stable, contributing to its mutagenic potential .

Applications and Industrial Relevance

Research and Development

8-Fluoranthenemethanol serves as a precursor in the synthesis of:

-

Fluorescent probes: Its rigid aromatic structure facilitates π-π interactions, making it suitable for designing sensors for environmental PAH detection.

-

Polymer additives: Incorporated into conducting polymers to modify electronic properties .

Toxicological Profile

Mutagenicity

8-Fluoranthenemethanol exhibits significant mutagenic activity in the Ames test:

-

Test System: Salmonella typhimurium strains TA98 and TA100.

-

Results: Induces 20–6000 revertants/nmol, with higher activity in TA98 .

-

Mechanism: Intercalation into DNA followed by carbocation formation, leading to alkylation of nucleobases .

Environmental Impact

As a PAH derivative, it is persistent in soil and sediments. Microbial degradation pathways remain understudied, though analogous compounds like 8:2 fluorotelomer alcohol are metabolized by Pseudomonas species via cometabolic processes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume